molecular formula C9H12O4 B13631002 5-(2-Ethoxyethoxy)furan-2-carbaldehyde

5-(2-Ethoxyethoxy)furan-2-carbaldehyde

Katalognummer: B13631002
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: YSSBDADCQMQDLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Ethoxyethoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound is characterized by a furan ring substituted with an ethoxyethoxy group and an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 5-(2-Ethoxyethoxy)furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with ethoxyethanol in the presence of an acid catalyst. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. The use of catalysts and solvents can also be tailored to improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

5-(2-Ethoxyethoxy)furan-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(2-Ethoxyethoxy)furan-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2-Ethoxyethoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall biological activity .

Vergleich Mit ähnlichen Verbindungen

5-(2-Ethoxyethoxy)furan-2-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H12O4

Molekulargewicht

184.19 g/mol

IUPAC-Name

5-(2-ethoxyethoxy)furan-2-carbaldehyde

InChI

InChI=1S/C9H12O4/c1-2-11-5-6-12-9-4-3-8(7-10)13-9/h3-4,7H,2,5-6H2,1H3

InChI-Schlüssel

YSSBDADCQMQDLH-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOC1=CC=C(O1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.